molecular formula C12H15N5S B094700 s-Triazine, 2-amino-4-(p-(propylthio)anilino)- CAS No. 1087-33-8

s-Triazine, 2-amino-4-(p-(propylthio)anilino)-

Cat. No. B094700
CAS RN: 1087-33-8
M. Wt: 261.35 g/mol
InChI Key: SMVRFEZHYMSGJK-UHFFFAOYSA-N
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Description

“s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is a derivative of s-Triazine . s-Triazine, also known as 1,3,5-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . s-Triazine and its derivatives are useful in a variety of applications .


Synthesis Analysis

S-Triazine is synthesized by trimerization of certain nitriles such as cyanogen chloride or cyanamide . The concept of orthogonal chemoselectivity allows for the successful incorporation of different nucleophiles in different orders into the s-triazine core for application in peptides/proteins at a temperature compatible with biological systems .


Molecular Structure Analysis

The molecular formula of “s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is C12H15N5S . Triazine is a six-membered heterocyclic ring compound with three nitrogen replacing carbon-hydrogen units in the benzene ring structure .


Chemical Reactions Analysis

S-Triazine has a weak base, it has much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution . The structure can be modified and new substituents introduced to obtain compounds with broad inhibitory activity on processes such as proliferation .


Physical And Chemical Properties Analysis

The molecular weight of “s-Triazine, 2-amino-4-(p-(propylthio)anilino)-” is 261.35 g/mol . More detailed physical and chemical properties may need to be obtained from specialized databases or experimental studies.

Future Directions

S-Triazine derivatives continue to attract researcher attention for novel synthesis due to their low cost, high availability, and wide range of biological properties . Future research may focus on further exploring the anticancer activities of 1,3,5-triazine derivatives, with particular emphasis on their inhibition of enzymes involved in the process of tumorigenesis .

properties

IUPAC Name

2-N-(4-propylsulfanylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-2-7-18-10-5-3-9(4-6-10)16-12-15-8-14-11(13)17-12/h3-6,8H,2,7H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVRFEZHYMSGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148715
Record name s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine, 2-amino-4-(p-(propylthio)anilino)-

CAS RN

1087-33-8
Record name N2-(4-(Propylthio)phenyl)-1,3,5-triazine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(4-(PROPYLTHIO)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW7BLT8RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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